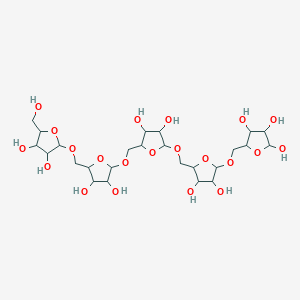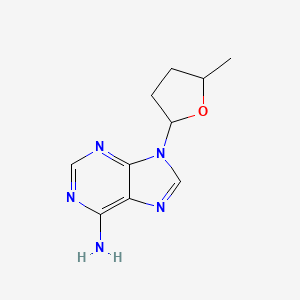
2-bromo-4-methyl-N-(thiophen-3-ylmethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-methyl-N-(thiophen-3-ylmethyl)aniline is an organic compound with the molecular formula C({12})H({12})BrNS. This compound is characterized by the presence of a bromine atom, a methyl group, and a thiophen-3-ylmethyl group attached to an aniline core. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Bromination of 4-methylaniline: : The synthesis begins with the bromination of 4-methylaniline. This reaction typically involves the use of bromine (Br(_2)) in the presence of a catalyst such as iron (Fe) to yield 2-bromo-4-methylaniline.
-
N-Alkylation: : The next step involves the N-alkylation of 2-bromo-4-methylaniline with thiophen-3-ylmethyl chloride. This reaction is usually carried out in the presence of a base such as potassium carbonate (K(_2)CO(_3)) in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of 2-bromo-4-methyl-N-(thiophen-3-ylmethyl)aniline follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to optimize the reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
-
Substitution Reactions: : The bromine atom in 2-bromo-4-methyl-N-(thiophen-3-ylmethyl)aniline can undergo nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH(_3)) or potassium tert-butoxide (KOtBu).
-
Oxidation Reactions: : The thiophen-3-ylmethyl group can be oxidized using reagents like hydrogen peroxide (H(_2)O(_2)) or m-chloroperbenzoic acid (m-CPBA).
-
Reduction Reactions: : The nitro group, if present, can be reduced to an amine using reagents such as palladium on carbon (Pd/C) and hydrogen gas (H(_2)).
Major Products
Substitution: Products depend on the nucleophile used. For example, using sodium methoxide can yield methoxy-substituted derivatives.
Oxidation: Oxidation of the thiophen-3-ylmethyl group can lead to sulfoxides or sulfones.
Reduction: Reduction of nitro groups results in the formation of corresponding amines.
Scientific Research Applications
2-Bromo-4-methyl-N-(thiophen-3-ylmethyl)aniline is utilized in various fields:
-
Chemistry: : It serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for diverse chemical modifications.
-
Biology: : It is used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
-
Medicine: : Research into its potential as a pharmaceutical agent is ongoing. It has shown promise in preliminary studies for its antimicrobial and anticancer properties.
-
Industry: : It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 2-bromo-4-methyl-N-(thiophen-3-ylmethyl)aniline exerts its effects involves interaction with molecular targets such as enzymes and receptors. The bromine atom and thiophen-3-ylmethyl group play crucial roles in binding to active sites, thereby modulating the activity of the target molecules. Pathways involved include inhibition of enzyme activity and disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-methylaniline: Lacks the thiophen-3-ylmethyl group, making it less versatile in chemical modifications.
4-Bromo-N-(thiophen-2-ylmethyl)aniline: Similar structure but with the thiophen group attached at a different position, leading to different reactivity and applications.
Uniqueness
2-Bromo-4-methyl-N-(thiophen-3-ylmethyl)aniline is unique due to the specific positioning of its functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and industrial applications.
Properties
Molecular Formula |
C12H12BrNS |
|---|---|
Molecular Weight |
282.20 g/mol |
IUPAC Name |
2-bromo-4-methyl-N-(thiophen-3-ylmethyl)aniline |
InChI |
InChI=1S/C12H12BrNS/c1-9-2-3-12(11(13)6-9)14-7-10-4-5-15-8-10/h2-6,8,14H,7H2,1H3 |
InChI Key |
RJUAKNVXZFTOIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NCC2=CSC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S)-2-Amino-2-[4-(methylethyl)phenyl]ethan-1-OL](/img/structure/B12088818.png)




![[6,25,26,32-Tetrahydroxy-5,24,31-trimethyl-10-oxo-20-propan-2-yl-33-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-2,4,9,21,23,28,30-heptaoxatetracyclo[27.3.1.03,8.022,27]tritriacontan-7-yl] 3-hydroxy-2-methylbutanoate](/img/structure/B12088851.png)
![N-[4-(3,4-dichloro phenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]formamide](/img/structure/B12088856.png)

![2-[3-(2-aminoethyl)-4-methyl-1H-indol-1-yl]acetamide](/img/structure/B12088864.png)

![2-{[(3,5-Dichloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}phenolate](/img/structure/B12088890.png)
![4-[2-(2-Aminooxy-ethoxy)-ethyl]-piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B12088904.png)

